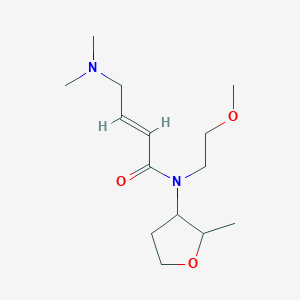
(E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use as an anti-cancer agent.
作用机制
(E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide works by activating the immune system to attack cancer cells. It does this by binding to a protein called STING (Stimulator of Interferon Genes) that is found in immune cells. This binding triggers the production of interferon, which activates the immune system to attack cancer cells. (E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide also inhibits the formation of new blood vessels that tumors need to grow.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide has been shown to induce tumor necrosis and inhibit tumor growth in animal models. It has also been shown to increase the production of interferon and other cytokines that are involved in the immune response. (E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide has been found to have low toxicity in animal models, with most side effects being reversible.
实验室实验的优点和局限性
(E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide has several advantages for lab experiments, including its low toxicity and ability to induce tumor necrosis. However, it can be difficult to work with due to its low solubility in water and other solvents. (E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide also has a short half-life in the body, which can make it difficult to administer in animal models.
未来方向
There are several future directions for the study of (E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide. One area of research is the development of more efficient synthesis methods that can produce larger quantities of (E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide. Another area of research is the study of (E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide in combination with other anti-cancer agents, such as immunotherapy and targeted therapy. Additionally, the development of (E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide analogs that have improved solubility and longer half-lives in the body could lead to more effective anti-cancer treatments.
合成方法
(E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide can be synthesized through a multistep process that involves the reaction of 2-methyloxolane-3-carboxylic acid with 2-bromoethanol, followed by the reaction with dimethylamine and but-2-enoyl chloride. The final product is obtained through purification using column chromatography.
科学研究应用
(E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide has been extensively studied for its anti-cancer properties. It has been shown to induce tumor necrosis through the activation of the immune system and the inhibition of tumor angiogenesis. (E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide has also been studied for its potential use in combination with other anti-cancer agents, such as chemotherapy and radiation therapy.
属性
IUPAC Name |
(E)-4-(dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-12-13(7-10-19-12)16(9-11-18-4)14(17)6-5-8-15(2)3/h5-6,12-13H,7-11H2,1-4H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJVQULIKCEIJW-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)N(CCOC)C(=O)C=CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(CCO1)N(CCOC)C(=O)/C=C/CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

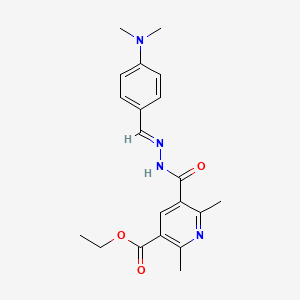

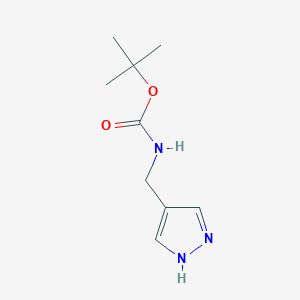
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2972954.png)
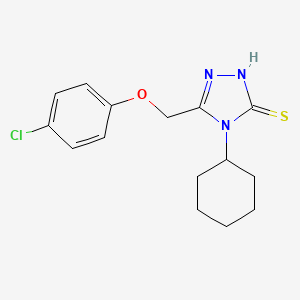
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[1-(4-ethoxyphenyl)-2-imidazolyl]thio]ethanone](/img/structure/B2972958.png)

![3-benzyl-2-(4-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2972961.png)

![N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide](/img/structure/B2972963.png)
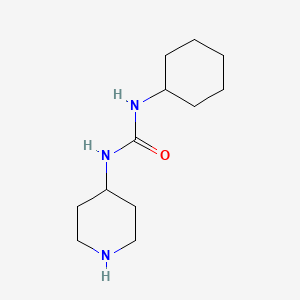
![benzyl 2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B2972966.png)

![[4-Ethoxy-3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B2972968.png)